molecular formula C19H20N2O2S2 B6574482 N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-13-6

N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B6574482
CAS No.: 1017663-13-6
M. Wt: 372.5 g/mol
InChI Key: BTCJQXGCQGXDPC-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a thiazole-based propanamide derivative characterized by a 2-methoxy-5-methylphenyl substituent on the amide nitrogen and a 2-methyl-4-(thiophen-2-yl)thiazole moiety on the propanamide chain.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-12-6-7-15(23-3)14(11-12)21-18(22)9-8-17-19(20-13(2)25-17)16-5-4-10-24-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCJQXGCQGXDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, a compound with the CAS number 1017663-13-6, has garnered attention in recent research due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a methoxy group, a methyl group on the phenyl ring, and a thiazole ring substituted with a thiophene. Its molecular weight is approximately 372.5 g/mol .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM

The compound demonstrates potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Studies have also explored the anticancer potential of thiazole derivatives. For example, related compounds have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of DNA gyrase and other critical enzymes involved in cell proliferation.
  • Case Study : A study identified a novel anticancer compound through screening on multicellular spheroids, demonstrating that thiazole derivatives can significantly inhibit tumor growth in vitro .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in various settings:

StudyInflammatory ModelObserved Effect
Eren et al. (2023)COX-II InhibitionIC50 = 0.011 µM (higher potency than Rofecoxib)

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases by selectively inhibiting COX-II enzymes with minimal ulcerogenic effects .

Scientific Research Applications

Physical Properties

Details about the physical properties such as melting point, boiling point, and solubility are currently limited in the literature. Further characterization studies are needed to establish these parameters.

Anticancer Activity

Research indicates that compounds similar to N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide exhibit significant anticancer properties. The thiazole and thiophene moieties contribute to their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Thiazole Derivatives in Cancer Treatment

A study evaluating thiazole derivatives demonstrated that they can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound's structure enhances its interaction with target proteins, leading to increased efficacy against various cancer types .

Antimicrobial Activity

Compounds containing thiophene and thiazole rings have been reported to possess antimicrobial properties. This compound may exhibit similar activities against a range of bacterial and fungal pathogens.

Research Findings

A recent investigation into the antimicrobial activity of thiazole derivatives revealed notable efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance activity .

Neurological Applications

Emerging research suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Neuroprotective Effects

Studies have shown that certain thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for treatments targeting neurodegenerative diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Formation of Thiazole Ring : Utilizing thioketones and amines.
  • Coupling Reaction : Employing coupling agents to link the thiazole moiety with the propanamide structure.
  • Final Modifications : Introducing methoxy and methyl groups via methylation reactions.

These synthetic routes allow for the fine-tuning of the compound's properties, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Methoxy-5-methylphenyl, 2-methyl-4-(thiophen-2-yl)thiazole C₂₀H₂₁N₂O₂S₂ 397.52
N-Cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide Cyclopentyl, 2-methyl-4-(thiophen-2-yl)thiazole C₁₈H₂₁N₂OS₂ 345.50
3-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-[...] 4-Methoxybenzyl, 2-chlorobenzylidene-thiazolidinone C₂₄H₂₀ClN₃O₃S₃ 538.06
N-[2-(3-Chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-N'-(2,2-dimethylpropanoyl)thiourea 3-Chloro-4-methoxyphenyl, benzotriazole, 2,2-dimethylpropanoyl C₁₉H₂₀ClN₅O₂S 417.91

Pharmacological Activity Comparison

  • Anticancer Activity: Analogs such as N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide () and thiadiazole derivatives () show potent activity against hepatocellular carcinoma (HepG-2), with IC₅₀ values as low as 1.61 ± 1.92 μg/mL .
  • Enzyme Modulation : Thiazole-propanamide hybrids with benzodioxole or nitro groups () have been explored as kinase or protease inhibitors due to their electron-withdrawing substituents.

Physicochemical and Stability Profiles

  • Solubility : The methoxy group improves water solubility compared to nitro-substituted analogs (e.g., N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide in ) .
  • Metabolic Stability : Thiophene rings (as in the target compound) are less prone to oxidative metabolism than furan or pyrrole analogs ().

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